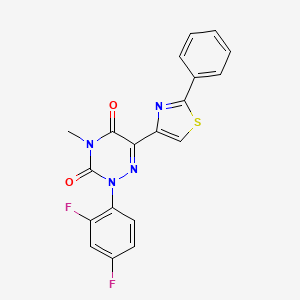
2-(2,4-difluorophenyl)-4-methyl-6-(2-phenyl-1,3-thiazol-4-yl)-1,2,4-triazine-3,5(2H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-difluorophenyl)-4-methyl-6-(2-phenyl-1,3-thiazol-4-yl)-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C19H12F2N4O2S and its molecular weight is 398.39. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-difluorophenyl)-4-methyl-6-(2-phenyl-1,3-thiazol-4-yl)-1,2,4-triazine-3,5(2H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-difluorophenyl)-4-methyl-6-(2-phenyl-1,3-thiazol-4-yl)-1,2,4-triazine-3,5(2H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Role in Tyrosine Pathway Disorders : Compounds with similar structural features have been explored for their potential in treating disorders related to tyrosine metabolism, such as hereditary tyrosinaemia type 1 (HT-1) and alkaptonuria (AKU). Nitisinone, for instance, is used to treat HT-1 by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), demonstrating the potential therapeutic applications of compounds affecting tyrosine metabolism (Lock et al., 2014).
Environmental Contaminants and Human Exposure : Research on persistent organic pollutants (POPs), including polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), highlights the widespread exposure of the general population to these compounds. Studies suggest the need for monitoring such compounds due to their persistence in the environment and potential health impacts. This area of research might be relevant for investigating the environmental stability and human exposure risks associated with the given compound (Shaw et al., 2013).
Receptor Binding and Pharmacological Effects : Compounds acting on specific receptors, such as GABA(A) receptors, have been studied for their pharmacological effects, including anxiolytic-like activities. The study of receptor occupancy and the relationship between chemical structure and pharmacological action is crucial in drug development. This research avenue might offer insights into potential therapeutic applications or pharmacodynamic properties of the compound (Eng et al., 2010).
Metabolism and Biotransformation : Understanding the metabolism and biotransformation of compounds is essential for evaluating their pharmacokinetics, toxicity, and therapeutic potential. Research on the metabolism of various compounds can provide valuable information on how similar structures are processed in biological systems and their potential metabolic pathways (Renzulli et al., 2011).
特性
IUPAC Name |
2-(2,4-difluorophenyl)-4-methyl-6-(2-phenyl-1,3-thiazol-4-yl)-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N4O2S/c1-24-18(26)16(14-10-28-17(22-14)11-5-3-2-4-6-11)23-25(19(24)27)15-8-7-12(20)9-13(15)21/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJDNRGMFNSZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C2=C(C=C(C=C2)F)F)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

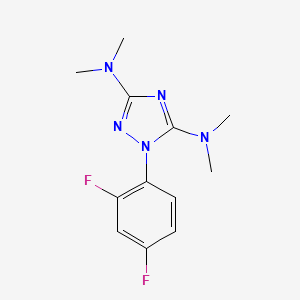
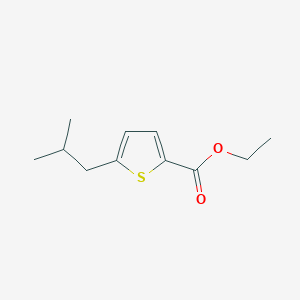
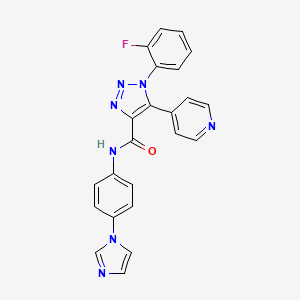
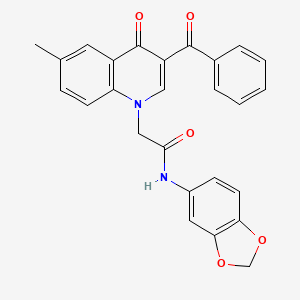
![(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2772693.png)
![3-({[(2-ethyl-6-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2772696.png)
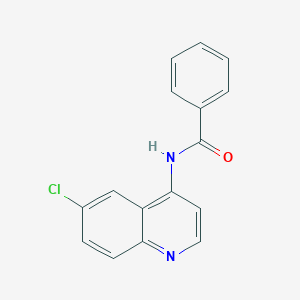
![N-(1-cyano-1-cyclopropylethyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2772699.png)

![6-acetyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2772702.png)
![(2Z)-8-methoxy-N-phenyl-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2772703.png)
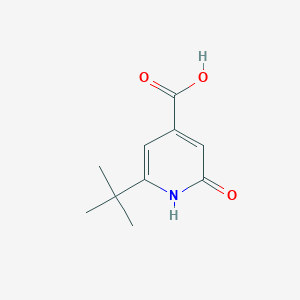
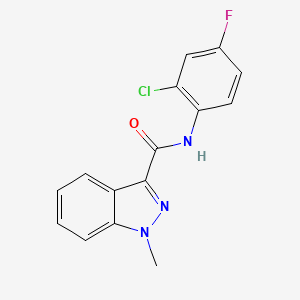
![6-Chloro-4-methyl-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2772709.png)